2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyridine ring, making it a significant molecule in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl bromoacetate to introduce the ethanamine side chain. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine side chain can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride: Similar structure but with a thiazole ring instead of a pyrazole ring.
2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride: Contains an oxadiazole ring instead of a pyrazole ring.
Uniqueness
2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride is unique due to its specific combination of a pyrazole and pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel molecules with potential biological activities .
Properties
Molecular Formula |
C10H14Cl2N4 |
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Molecular Weight |
261.15 g/mol |
IUPAC Name |
2-(3-pyridin-4-yl-1H-pyrazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H12N4.2ClH/c11-4-1-9-7-10(14-13-9)8-2-5-12-6-3-8;;/h2-3,5-7H,1,4,11H2,(H,13,14);2*1H |
InChI Key |
HBXUKJWDLZRGEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)CCN.Cl.Cl |
Origin of Product |
United States |
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